molecular formula C20H22N8O6S2 B12915404 5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) CAS No. 23520-99-2

5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol)

Cat. No.: B12915404
CAS No.: 23520-99-2
M. Wt: 534.6 g/mol
InChI Key: NXMAXYGCTAAAKY-UHFFFAOYSA-N
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Description

5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is a complex organic compound featuring a unique structure that includes purine rings, disulfide linkages, and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) typically involves multiple steps:

    Formation of Purine Rings: The purine rings are synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Disulfide Linkage Formation: The disulfide bonds are introduced by oxidizing thiol groups present on the purine rings.

    Tetrahydrofuran Attachment: The tetrahydrofuran moieties are attached via nucleophilic substitution reactions, where hydroxyl groups react with appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide linkages, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the disulfide bonds can yield thiol groups.

    Substitution: The hydroxyl groups on the tetrahydrofuran moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Tetrahydrofuran Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Molecular Targets: Enzymes involved in purine metabolism, such as xanthine oxidase.

    Pathways Involved: The compound may inhibit or modulate enzymatic activities, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6,6’-(9H-Fluorene-9,9-diyl)bis(2-naphthol): Another compound with disulfide linkages and aromatic rings.

    9H-Purine-2,6-diamine: A simpler purine derivative with potential biological activity.

Uniqueness

5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is unique due to its combination of purine rings, disulfide linkages, and tetrahydrofuran moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

23520-99-2

Molecular Formula

C20H22N8O6S2

Molecular Weight

534.6 g/mol

IUPAC Name

5-[6-[[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C20H22N8O6S2/c29-3-11-9(31)1-13(33-11)27-7-25-15-17(27)21-5-23-19(15)35-36-20-16-18(22-6-24-20)28(8-26-16)14-2-10(32)12(4-30)34-14/h5-14,29-32H,1-4H2

InChI Key

NXMAXYGCTAAAKY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3SSC4=NC=NC5=C4N=CN5C6CC(C(O6)CO)O)CO)O

Origin of Product

United States

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